molecular formula C15H11BrO4 B5748210 4-(methoxycarbonyl)phenyl 2-bromobenzoate

4-(methoxycarbonyl)phenyl 2-bromobenzoate

Cat. No.: B5748210
M. Wt: 335.15 g/mol
InChI Key: LFIHCCOIPZVOIP-UHFFFAOYSA-N
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Description

4-(methoxycarbonyl)phenyl 2-bromobenzoate is an organic compound with the molecular formula C15H11BrO4. It is a derivative of benzoic acid and is characterized by the presence of a methoxycarbonyl group and a bromine atom attached to the benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxycarbonyl)phenyl 2-bromobenzoate typically involves the esterification of 4-(methoxycarbonyl)phenol with 2-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(methoxycarbonyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of 4-(methoxycarbonyl)phenyl 2-aminobenzoate or 4-(methoxycarbonyl)phenyl 2-thiocyanatobenzoate.

    Reduction: Formation of 4-(methoxycarbonyl)phenyl 2-hydroxybenzoate.

    Oxidation: Formation of 4-(methoxycarbonyl)phenyl 2-carboxybenzoate.

Scientific Research Applications

4-(methoxycarbonyl)phenyl 2-bromobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Material Science: Utilized in the preparation of functionalized polymers and advanced materials.

    Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(methoxycarbonyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the methoxycarbonyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s reactivity also allows it to undergo metabolic transformations, further influencing its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methoxycarbonyl)phenyl 2-chlorobenzoate
  • 4-(methoxycarbonyl)phenyl 2-fluorobenzoate
  • 4-(methoxycarbonyl)phenyl 2-iodobenzoate

Uniqueness

4-(methoxycarbonyl)phenyl 2-bromobenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

(4-methoxycarbonylphenyl) 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO4/c1-19-14(17)10-6-8-11(9-7-10)20-15(18)12-4-2-3-5-13(12)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIHCCOIPZVOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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